molecular formula C20H24N2O3 B1678811 Rankinidine CAS No. 106466-66-4

Rankinidine

Cat. No. B1678811
CAS RN: 106466-66-4
M. Wt: 340.4 g/mol
InChI Key: ZXRGGMATGWCUBP-ZJQJSZDWSA-N
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Description

Rankinidine is a humantenine-type alkaloid isolated from Gelsemium . It’s also known as 4-demethylhumantenine .


Molecular Structure Analysis

The molecular structure of Rankinidine is influenced by various intramolecular hydrogen bonds . These bonds play a crucial role in the structural rearrangements leading to the folding process . The geometry of the Rankinidine molecule is mainly determined by these hydrogen bonds .

Scientific Research Applications

Metabolic Pathways and Species-Specific Differences

  • Study: "A High Resolution Mass Spectrometric Approach to a Qualitative and Quantitative Comparative Metabolism of the Humantenine-type alkaloid Rankinidine" (Gong et al., 2022).
  • Key Findings: This study explored the in vitro metabolic pathways of Rankinidine, identifying 11 metabolites and five main metabolic pathways. It revealed significant species-specific differences in the metabolism of Rankinidine in various liver microsomes (human, rat, goat, pig). The main metabolic pathway in pig and goat liver microsomes was oxidation, while in humans and rats, it was demethylation and reduction. These insights are crucial for understanding Rankinidine's metabolism across different species and could inform future in vivo studies and the development of treatments based on Rankinidine (Gong et al., 2022).

Mechanism of Action

Target of Action

Rankinidine, also known as Ranitidine, is a histamine H2-receptor antagonist . Its primary targets are the histamine H2 receptors found in gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.

Mode of Action

Rankinidine acts as a competitive, reversible inhibitor of the action of histamine at the histamine H2 receptors . By blocking these receptors, Rankinidine prevents histamine from stimulating the secretion of gastric acid . This results in decreased gastric acid secretion and gastric volume, and reduced hydrogen ion concentration .

Biochemical Pathways

The primary biochemical pathway affected by Rankinidine is the gastric acid secretion pathway. Under normal conditions, the hormone gastrin stimulates the release of histamine, which then binds to histamine H2 receptors, leading to the secretion of gastric acid . By inhibiting the action of histamine on these receptors, Rankinidine disrupts this pathway, leading to a decrease in gastric acid secretion .

Result of Action

The primary result of Rankinidine’s action is a decrease in gastric acid secretion. This can help prevent and treat gastric-acid associated conditions, including ulcers, gastroesophageal reflux disease (GERD), and conditions that pathologically raise gastric acid levels . The decrease in gastric acid secretion can relieve uncomfortable symptoms associated with these conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rankinidine. For instance, the pH level can affect the drug’s solubility and absorption. Additionally, certain substances in the environment, such as other drugs or compounds, can interact with Rankinidine, potentially affecting its action . .

Future Directions

The future research directions for Rankinidine could involve elucidating the major in vitro metabolic pathways of Rankinidine and comparing the formation of its metabolites in human, rat, goat, and pig liver microsomes . This could help to explain the mechanism behind the toxicity differences of Rankinidine .

properties

IUPAC Name

(7Z)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-12-10-21-16-9-20(18-8-13(12)14(16)11-25-18)15-6-4-5-7-17(15)22(24-2)19(20)23/h3-7,13-14,16,18,21H,8-11H2,1-2H3/b12-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRGGMATGWCUBP-KGVSQERTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CNC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CNC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rankinidine

CAS RN

106466-66-4
Record name Rankinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106466664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Rankinidine and where is it found?

A1: Rankinidine is an oxindole alkaloid found in the Gelsemium genus, specifically isolated from the stem of Gelsemium rankinii []. It belongs to the humantenine-type alkaloids, which are known for their structural complexity and potential biological activity [, ].

Q2: How is Rankinidine metabolized in different species?

A2: Research using high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (LC-QTOF) identified 11 metabolites of Rankinidine and five main metabolic pathways: demethylation, reduction, oxidation, oxidation & reduction, and demethylation & oxidation []. Significantly, there are qualitative and quantitative species-specific differences in Rankinidine metabolism. For example, pigs and goats showed a higher capacity for Rankinidine oxidation compared to humans and rats, while the latter two exhibited higher demethylation and reduction abilities [].

Q3: What are the implications of these metabolic differences?

A3: The species-specific metabolic differences of Rankinidine in human, pig, goat, and rat liver microsomes could help explain the variation in toxicity observed with Gelsemium species []. Understanding these metabolic pathways is crucial for future in vivo studies and for assessing the potential risks and benefits of Rankinidine and related compounds.

Q4: Has the synthesis of Rankinidine been explored?

A4: Yes, researchers have investigated copper(II)-mediated oxidative coupling reactions as a route to synthesize nitrogen-heterocycles, including the oxindole core structure found in Rankinidine []. This approach holds promise for developing efficient synthetic strategies for Rankinidine and other structurally complex alkaloids.

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